molecular formula C8H10BrClS B13183036 2-Bromo-5-(3-chloro-2-methylpropyl)thiophene

2-Bromo-5-(3-chloro-2-methylpropyl)thiophene

Cat. No.: B13183036
M. Wt: 253.59 g/mol
InChI Key: ZJQVNARSEWCHNP-UHFFFAOYSA-N
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Description

2-Bromo-5-(3-chloro-2-methylpropyl)thiophene is an organic compound with the molecular formula C₈H₁₀BrClS It belongs to the class of thiophene derivatives, which are known for their aromatic properties and sulfur-containing five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(3-chloro-2-methylpropyl)thiophene typically involves the bromination of 5-(3-chloro-2-methylpropyl)thiophene. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(3-chloro-2-methylpropyl)thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide, thiols, or Grignard reagents in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Various substituted thiophenes depending on the nucleophile used.

    Coupling Products: Biaryl or vinyl-thiophene derivatives.

    Oxidation Products: Thiophene sulfoxides or sulfones.

    Reduction Products: Dihydrothiophenes.

Scientific Research Applications

2-Bromo-5-(3-chloro-2-methylpropyl)thiophene has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Materials Science: Employed in the development of organic semiconductors, conductive polymers, and organic light-emitting diodes (OLEDs).

    Medicinal Chemistry: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Chemical Biology: Utilized in the study of thiophene-based enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(3-chloro-2-methylpropyl)thiophene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can form various bonds through substitution or coupling reactions. In biological systems, its mechanism may involve interaction with specific enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways can vary based on the specific derivative or conjugate formed.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-chlorothiophene: Similar structure but lacks the 3-chloro-2-methylpropyl group.

    2-Bromo-3-methylthiophene: Contains a methyl group instead of the 3-chloro-2-methylpropyl group.

    5-Bromo-2-chlorothiophene: Similar but with different substitution pattern.

Uniqueness

2-Bromo-5-(3-chloro-2-methylpropyl)thiophene is unique due to the presence of both bromine and chlorine atoms along with a 3-chloro-2-methylpropyl group. This combination of substituents provides distinct reactivity and potential for diverse chemical transformations compared to other thiophene derivatives.

Properties

Molecular Formula

C8H10BrClS

Molecular Weight

253.59 g/mol

IUPAC Name

2-bromo-5-(3-chloro-2-methylpropyl)thiophene

InChI

InChI=1S/C8H10BrClS/c1-6(5-10)4-7-2-3-8(9)11-7/h2-3,6H,4-5H2,1H3

InChI Key

ZJQVNARSEWCHNP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(S1)Br)CCl

Origin of Product

United States

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